An In-depth Technical Guide to tert-Butyl 3-formylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to tert-Butyl 3-formylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
Introduction
tert-Butyl 3-formylpyrrolidine-1-carboxylate is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a pyrrolidine ring, a reactive aldehyde functional group, and a tert-butyloxycarbonyl (Boc) protecting group. This combination makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of a stereocenter at the 3-position, commercially available in both (R) and (S) enantiomeric forms, allows for precise stereochemical control during synthesis, a critical requirement in drug design. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and safe handling for researchers, chemists, and drug development professionals.
Section 1: Physicochemical and Stereochemical Properties
The compound's utility is underpinned by its specific physical and chemical characteristics, which dictate its handling, storage, and reaction conditions.
Physicochemical Data Summary
The core properties of tert-Butyl 3-formylpyrrolidine-1-carboxylate are summarized in the table below. These data are compiled from various commercial suppliers and chemical databases.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl 3-formylpyrrolidine-1-carboxylate | [1][2] |
| Synonym(s) | N-Boc-3-formylpyrrolidine, tert-Butyl 3-pyrrolidinecarboxaldehyde | [1] |
| CAS Number | 59379-02-1 (racemate) | [2][3] |
| 191347-94-1 ((R)-enantiomer) | [4] | |
| 191348-04-6 ((S)-enantiomer) | [3] | |
| Molecular Formula | C₁₀H₁₇NO₃ | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | [1] |
| Purity | Commercially available at ≥97% | [2][3] |
| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere (e.g., Argon, Nitrogen) | [3][4] |
The Significance of Chirality
The biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure. The presence of a chiral center at the C3 position of the pyrrolidine ring means that tert-butyl 3-formylpyrrolidine-1-carboxylate exists as a pair of enantiomers. The availability of both (R) and (S) forms with high enantiomeric purity is of paramount importance.[4] It allows chemists to engage in asymmetric synthesis, selectively preparing the desired stereoisomer of a target molecule. This eliminates the need for costly chiral separations later in the synthetic sequence and ensures that the final active pharmaceutical ingredient (API) has the correct stereochemistry for optimal efficacy and safety.
Section 2: Synthesis and Preparation
The most common and efficient laboratory-scale synthesis of tert-butyl 3-formylpyrrolidine-1-carboxylate involves the oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the acid-sensitive Boc protecting group. Mild oxidation conditions are therefore required.
Recommended Synthetic Workflow: Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its mild, neutral reaction conditions and high efficiency in converting primary alcohols to aldehydes.[5][6]
Caption: Synthetic workflow for the preparation of the target aldehyde.
Experimental Protocol: Dess-Martin Oxidation
This protocol describes a representative procedure for the oxidation of tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Materials:
-
tert-Butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane in one portion. The reaction is typically slightly exothermic.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed (typically 1-3 hours).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate quenches any remaining DMP.
-
Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (R)-3-formylpyrrolidine-1-carboxylate.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the predictable reactivity of its aldehyde group and the stability/lability of the Boc protecting group.
Aldehyde Transformations
The aldehyde functionality is an electrophilic center that readily undergoes a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. The most significant of these in drug discovery is reductive amination.
Reductive Amination: This is a cornerstone reaction for introducing new amine-containing substituents. The aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. NaBH(OAc)₃ is the preferred reagent as it is mild enough not to reduce the starting aldehyde and is tolerant of the slightly acidic conditions that favor iminium ion formation.
Caption: The mechanism of reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
tert-Butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a solution of the amine in anhydrous DCM, add tert-butyl 3-formylpyrrolidine-1-carboxylate.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, if necessary.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Effervescence may be observed.
-
Monitoring: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting aldehyde (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Other Key Reactions
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂) or Pinnick oxidation conditions.[7]
-
Reduction: Can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Boc-Group Deprotection: The Boc protecting group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free secondary amine of the pyrrolidine ring.
Section 4: Spectroscopic Characterization
Structural confirmation and purity assessment are typically performed using a combination of spectroscopic methods.
| Technique | Expected Features for C₁₀H₁₇NO₃ |
| ¹H NMR | ~9.7 ppm: A characteristic singlet or doublet for the aldehydic proton (-CHO).~3.2-3.8 ppm: A series of multiplets corresponding to the protons on the pyrrolidine ring (CH₂ and CH groups).~2.8-3.2 ppm: A multiplet for the proton at the C3 position, adjacent to the aldehyde.~1.9-2.2 ppm: Multiplets for the C4 protons of the pyrrolidine ring.~1.45 ppm: A sharp, intense singlet integrating to 9 protons for the tert-butyl group of the Boc protector.[8][9] |
| ¹³C NMR | ~202 ppm: Signal for the aldehyde carbonyl carbon.~154 ppm: Signal for the carbamate carbonyl carbon of the Boc group.~80 ppm: Signal for the quaternary carbon of the tert-butyl group.~45-60 ppm: Signals for the carbon atoms of the pyrrolidine ring.~28.5 ppm: Signal for the three methyl carbons of the tert-butyl group.[8][9] |
| IR Spectroscopy | ~2720 cm⁻¹: C-H stretch of the aldehyde.~1730-1740 cm⁻¹: Strong C=O stretch from the aldehyde carbonyl.~1680-1700 cm⁻¹: Strong C=O stretch from the Boc-carbamate carbonyl. |
Note: Exact chemical shifts (ppm) can vary slightly depending on the solvent used and whether the compound is the (R), (S), or racemic form. An example ¹H NMR spectrum for the (S)-enantiomer is publicly available for reference.[3]
Section 5: Safety and Handling
Proper handling is essential due to the chemical reactivity and potential hazards of this compound.
GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data sourced from supplier Safety Data Sheets (SDS).[6]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Ventilation: Handle this chemical exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[1]
-
Storage: As specified in Section 1, the compound should be stored in a tightly sealed container under an inert atmosphere and kept in a freezer at or below -20°C to prevent degradation.[3][4] It is sensitive to strong acids, bases, and oxidizing agents.[1]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
tert-Butyl 3-formylpyrrolidine-1-carboxylate is a high-value, versatile chemical intermediate with significant applications in the synthesis of complex, chiral molecules. Its utility is defined by the strategic placement of a reactive aldehyde on a Boc-protected, chiral pyrrolidine scaffold. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers to effectively leverage this building block in the rational design and development of next-generation therapeutics. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.
References
- Bouling Chemical Co., Limited. Tert-Butyl 3-Formylpyrrolidine-1-Carboxylate.
-
ResearchGate. Synthesis of 3‐hydroxypyrrolidine by oxidation using Dess–Martin periodinane. [Online] Available at: [Link]
-
Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy- (The Dess-Martin Periodinane). [Online] Available at: [Link]
-
Wikipedia. Swern oxidation. [Online] Available at: [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Online] Available at: [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Online] Available at: [Link]
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Online] Available at: [Link]
-
Ingale, A. P., et al. Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry. [Online] Available at: [Link]
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Online] Available at: [Link]
-
ResearchGate. Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. [Online] Available at: [Link]
-
Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Online] Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Online] Available at: [Link]
-
ResearchGate. A reductive amination approach for the synthesis of catalytic peptide foldamers. [Online] Available at: [Link]
-
ResearchGate. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Online] Available at: [Link]
-
YouTube. Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Online] Available at: [Link]
-
Der Pharma Chemica. Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. [Online] Available at: [Link]
Sources
- 1. ekwan.github.io [ekwan.github.io]
- 2. youtube.com [youtube.com]
- 3. (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate(191348-04-6) 1H NMR spectrum [chemicalbook.com]
- 4. 191347-94-1|(R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
